Sulocarbilate
Overview
Description
Sulocarbilate is a chemical compound that belongs to the family of carboxylates. It has been studied extensively for its potential applications in the field of medicine and pharmaceuticals. Sulocarbilate is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been well documented. In
Mechanism Of Action
The mechanism of action of sulocarbilate is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain. Sulocarbilate has been shown to increase the levels of GABA, a neurotransmitter that is involved in the regulation of anxiety and seizures. It has also been shown to decrease the levels of glutamate, a neurotransmitter that is involved in the regulation of memory and learning.
Biochemical And Physiological Effects
Sulocarbilate has been shown to have a number of biochemical and physiological effects. It has been shown to decrease blood pressure, reduce inflammation, and improve cognitive function. Sulocarbilate has also been shown to have antioxidant properties, which may help to protect against oxidative stress and damage.
Advantages And Limitations For Lab Experiments
Sulocarbilate has a number of advantages and limitations for use in lab experiments. One advantage is that it has been well studied and its mechanisms of action are well understood. This makes it a valuable tool for researchers studying neurodegenerative disorders and other conditions. However, one limitation is that sulocarbilate is not widely available and can be expensive to synthesize.
Future Directions
There are a number of future directions for research on sulocarbilate. One area of interest is its potential use in the treatment of neurodegenerative disorders. Researchers are also interested in studying the long-term effects of sulocarbilate on cognitive function and memory. Another area of interest is the development of more efficient and cost-effective synthesis methods for sulocarbilate. Finally, researchers are interested in exploring the potential uses of sulocarbilate in other fields, such as agriculture and environmental science.
Conclusion:
Sulocarbilate is a chemical compound that has been studied extensively for its potential applications in the field of medicine and pharmaceuticals. Its synthesis method, mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been well documented. Sulocarbilate has a number of potential applications, including the treatment of neurodegenerative disorders and the improvement of cognitive function. Further research is needed to fully understand the potential uses of sulocarbilate and to develop more efficient and cost-effective synthesis methods.
Scientific Research Applications
Sulocarbilate has been studied extensively for its potential applications in the field of medicine and pharmaceuticals. It has been shown to have anticonvulsant, antihypertensive, and anti-inflammatory properties. Sulocarbilate has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c10-17(14,15)8-3-1-7(2-4-8)11-9(13)16-6-5-12/h1-4,12H,5-6H2,(H,11,13)(H2,10,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXMTGXWCGEIQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCCO)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153100 | |
Record name | Sulocarbilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40153100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulocarbilate | |
CAS RN |
121-64-2 | |
Record name | Carbamic acid, N-[4-(aminosulfonyl)phenyl]-, 2-hydroxyethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulocarbilate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulocarbilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40153100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULOCARBILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VZ26183XG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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